molecular formula C20H20N6 B2842643 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-29-7

1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2842643
CAS-Nummer: 878063-29-7
Molekulargewicht: 344.422
InChI-Schlüssel: YNNCITZRACSCRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include various aryl halides, amines, and catalysts under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on various cancer cell lines.

Case Study: Dual EGFR/VGFR2 Inhibition

A study investigated a series of phenylpyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). Among these compounds, one derivative demonstrated an IC50 value of 0.3 µM against EGFR and 7.60 µM against VGFR2. This compound effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .

Casein Kinase 1 Inhibition

The compound has also been identified as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in cancer progression and central nervous system disorders. Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 with IC50 values as low as 78 nM. This discovery underscores the compound's potential for developing targeted therapies for conditions associated with CK1 dysregulation .

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by reactions with 2-phenylethylamine and methyl iodide under basic conditions. For industrial production, continuous flow reactors may be employed to enhance efficiency and yield while employing purification techniques like recrystallization and chromatography to ensure high purity.

Comparative Data Table

Application AreaCompound ActivityIC50 ValuesReference
Anticancer (EGFR/VGFR2)Dual inhibitorEGFR: 0.3 µM; VGFR2: 7.60 µM
CK1 InhibitionPotent CK1 inhibitor78 nM
Cell Cycle ArrestInduces apoptosisN/A

Wirkmechanismus

The mechanism of action of 1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Biologische Aktivität

1-methyl-N4-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

  • Chemical Formula : C19H22N6
  • Molecular Weight : 334.42 g/mol
  • IUPAC Name : this compound

This compound has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a crucial role in various cellular processes including circadian rhythm regulation and cell cycle progression. Aberrant CK1 activity is implicated in several diseases, including cancer and neurodegenerative disorders. The compound exhibits an IC50 value in the low nanomolar range against CK1, indicating potent inhibitory activity .

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines. One notable derivative exhibited IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells .
  • Mechanism : These compounds induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and causing cell cycle arrest at the S and G2/M phases .

Kinase Inhibition

The compound has been studied for its ability to inhibit receptor tyrosine kinases (RTKs):

  • EGFR Inhibition : Some derivatives have shown promising results as epidermal growth factor receptor inhibitors (EGFRIs), with one derivative achieving an IC50 value of 0.016 µM against wild-type EGFR .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on CK1 Inhibition :
    • Objective : To evaluate the potential of pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors.
    • Findings : The study identified several compounds with potent CK1 inhibitory activity and explored their structure-activity relationships (SAR), leading to optimized lead compounds for further development .
  • Case Study on Anticancer Activity :
    • Objective : To assess the anticancer efficacy of synthesized pyrazolo[3,4-d]pyrimidine derivatives.
    • Findings : Specific derivatives demonstrated significant anti-proliferative effects against multiple cancer cell lines and were shown to induce apoptosis through mitochondrial pathways .

Data Table of Biological Activities

Compound NameTargetIC50 Value (µM)Mechanism
This compoundCK1~0.078Inhibition
Derivative AEGFR (WT)0.016Inhibition
Derivative BA549 Cells8.21Apoptosis Induction
Derivative CHCT-116 Cells19.56Apoptosis Induction

Eigenschaften

IUPAC Name

1-methyl-4-N-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-26-19-17(14-22-26)18(23-16-10-6-3-7-11-16)24-20(25-19)21-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNCITZRACSCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.